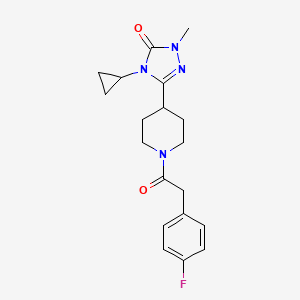
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds related to 1,2,4-triazoles, like 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, have been synthesized and structurally characterized. Studies involving single crystal X-ray diffraction show the presence of various intermolecular interactions in these compounds, which play a significant role in molecular packing and are evaluated through computational methods (Shukla et al., 2017).
2. Biological Activity
- Antibacterial and Antimicrobial Properties : Derivatives of 1,2,4-triazoles, closely related to the compound , have been evaluated for their antibacterial and antimicrobial activities. For instance, certain fluoroquinolones derived from these compounds have shown significant antibacterial activity against various bacterial strains, including multidrug-resistant strains (Huang et al., 2010).
- Antimycobacterial Activity : Some triazole derivatives exhibit promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Kumar et al., 2008).
3. Imaging and Diagnostic Applications
- PET Imaging for Fatty Acid Amide Hydrolase : Certain triazole derivatives, similar in structure, have been developed as PET tracers for imaging fatty acid amide hydrolase in animal brains. This indicates potential applications in neurological research and diagnostics (Kumata et al., 2015).
4. Enzyme Inhibition Studies
- Inhibition of Acetylcholinesterase and Other Enzymes : Triazole bearing azinane analogues, closely related to the compound, have been synthesized and found to be effective inhibitors of enzymes like acetylcholinesterase, indicating potential therapeutic applications for diseases like Alzheimer’s (Asif et al., 2022).
5. Crystallography and Molecular Docking
- Structural Characterization and Docking Studies : Studies involving crystallography and molecular docking of related triazole compounds have provided insights into their molecular stabilities and potential as EGFR inhibitors, highlighting their relevance in cancer research (Karayel, 2021).
properties
IUPAC Name |
4-cyclopropyl-5-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-22-19(26)24(16-6-7-16)18(21-22)14-8-10-23(11-9-14)17(25)12-13-2-4-15(20)5-3-13/h2-5,14,16H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPISIVDJCTTDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)
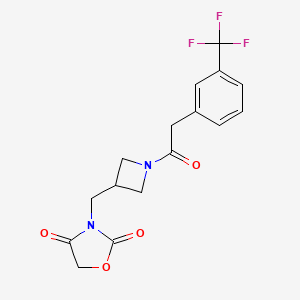
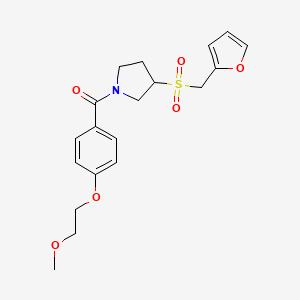
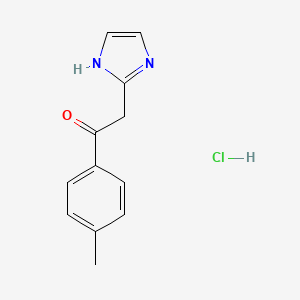

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

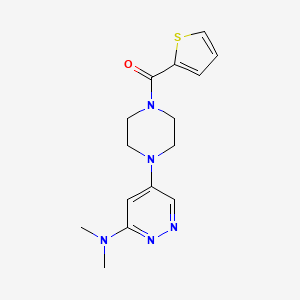
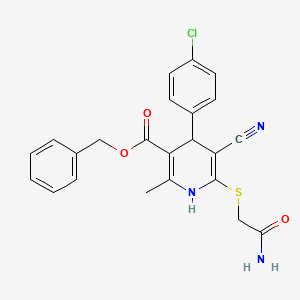
![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)
![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)

